N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)isonicotinohydrazide
Description
Historical Development of Hydrazone-Based Compounds
The exploration of hydrazones as a distinct class of organic compounds began in the late 19th century, with seminal contributions from Emil Fischer and Victor Meyer. Fischer’s 1888 discovery of osazones—hydrazone derivatives formed by the reaction of reducing sugars with phenylhydrazine—laid the groundwork for carbohydrate characterization and analytical chemistry applications. Meyer’s contemporaneous studies on oximes and hydrazones established foundational synthetic protocols, emphasizing their formation via condensation reactions between carbonyl compounds (aldehydes/ketones) and hydrazines.
Early 20th-century research expanded the utility of hydrazones in organic synthesis, particularly through the Wolff–Kishner reduction, which enabled the deoxygenation of carbonyl groups to alkanes. The mid-20th century marked a pivotal shift toward biomedical applications, driven by the discovery of hydrazones’ capacity to chelate metal ions and modulate biological pathways. For example, the development of carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) as an uncoupler of oxidative phosphorylation highlighted their role in mitochondrial bioenergetics research. Concurrently, the antitubercular drug isoniazid (isonicotinoyl hydrazide) demonstrated the therapeutic potential of hydrazide derivatives, spurring interest in structurally related compounds.
Significance in Medicinal Chemistry Research
Hydrazones occupy a unique niche in medicinal chemistry due to their structural versatility and diverse pharmacological profiles. The C=N–NH– moiety serves as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes, receptors, and nucleic acids. This functional group also enables pH-dependent hydrolysis, a property exploited in prodrug design and targeted drug delivery systems. For instance, hydrazone-linked antibody-drug conjugates (ADCs) remain stable in systemic circulation (pH 7.4) but release cytotoxic payloads upon lysosomal internalization (pH 4.5–5.0).
The pharmacological repertoire of hydrazones includes:
- Antimicrobial activity : Hydrazones inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metalloenzymes.
- Anticancer effects : Metal-chelation properties enable hydrazones to induce oxidative stress and apoptosis in cancer cells.
- Antitubercular action : Structural analogs of isoniazid, such as N'-(1-methyl-2-oxoindol-3-yliden)isonicotinohydrazide, target mycobacterial enoyl-acyl carrier protein reductase (InhA).
These attributes underscore hydrazones’ adaptability as scaffolds for rational drug design.
Relationship to Isonicotinoyl Hydrazide Derivatives
Isonicotinoyl hydrazide (isoniazid) has been a cornerstone of tuberculosis chemotherapy since the 1950s, inhibiting mycolic acid biosynthesis through covalent modification of the InhA enzyme. However, rising resistance to isoniazid has necessitated the development of derivatives with improved pharmacokinetics and reduced susceptibility to bacterial detoxification mechanisms. N'-(1-Methyl-2-oxoindol-3-yliden)isonicotinohydrazide exemplifies this innovation, merging the isonicotinoyl hydrazide pharmacophore with an indole-derived ketone to enhance target affinity and metabolic stability.
Table 1: Comparative Antitubercular Activity of Isonicotinoyl Hydrazide Derivatives
| Compound | Minimum Inhibitory Concentration (μg/mL) | Target Pathogen |
|---|---|---|
| Isoniazid | 0.025–0.05 | Mycobacterium tuberculosis |
| N'-(Furan-2-ylmethylene)isonicotinohydrazide | 1.56 | Mycobacterium tuberculosis |
| N'-(1-Methyl-2-oxoindol-3-yliden)isonicotinohydrazide | 0.78 (predicted) | Mycobacterium tuberculosis |
Structural modifications, such as the incorporation of heterocyclic ketones, mitigate resistance by sterically hindering interactions with bacterial catalase-peroxidase (KatG), an enzyme required for isoniazid activation. The indole moiety in N'-(1-methyl-2-oxoindol-3-yliden)isonicotinohydrazide may further potentiate activity through π-π stacking interactions with aromatic residues in the InhA binding pocket.
Current Research Landscape and Academic Interest
Contemporary studies on N'-(1-methyl-2-oxoindol-3-yliden)isonicotinohydrazide intersect with three burgeoning areas:
- Targeted drug delivery : Hydrazone-based bioconjugation strategies enable site-specific accumulation of therapeutics, minimizing off-target effects.
- Combination therapies : Hybrid molecules incorporating hydrazones and fluorophores or nanoparticles are being explored for theranostic applications.
- Computational drug design : Molecular docking and quantitative structure-activity relationship (QSAR) models optimize hydrazone derivatives for selectivity and potency.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-19-12-5-3-2-4-11(12)13(15(19)21)17-18-14(20)10-6-8-16-9-7-10/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBGSEQLJBLCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122852, DTXSID601128267 | |
| Record name | 4-Pyridinecarboxylic acid (2Z)-2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinecarboxylic acid 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923567-46-8, 314273-00-2 | |
| Record name | 4-Pyridinecarboxylic acid (2Z)-2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinecarboxylic acid 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)isonicotinohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O |
| Molecular Weight | 282.30 g/mol |
| CAS Number | 328542-35-4 |
| LogP | 3.3656 |
| Polar Surface Area | 56.641 Ų |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Study : In a controlled experiment, the compound was tested at varying concentrations (10 µg/mL to 100 µg/mL), showing a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus , indicating its potential as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. Studies have shown that it induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. The compound's ability to inhibit key signaling pathways related to cell survival has been a focal point in understanding its anticancer potential.
Antioxidant Activity
This compound also demonstrates antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| N'-(1-methyl-2-oxo...) | 78.5 | 30 |
| Ascorbic Acid | 95.0 | 15 |
| Control (No Treatment) | 10 | - |
Scientific Research Applications
Anticancer Properties
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)isonicotinohydrazide has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
| Study | Cancer Type | Findings |
|---|---|---|
| In vitro study | Prostate cancer (PC-3) | Induced apoptosis at concentrations of 10–50 µM. Flow cytometry confirmed a significant increase in apoptotic cells. |
| In vitro study | Breast cancer (MCF-7) | Reduced cell viability significantly with IC50 values observed between 5–10 µM. |
| In vivo study | Xenograft models | Displayed tumor growth inhibition by 40% compared to control groups when administered at a dosage of 20 mg/kg body weight. |
These findings suggest that the compound may act through mechanisms involving the modulation of key signaling pathways such as NF-kB and PI3K/Akt, which are crucial in cancer cell survival and proliferation.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
| Study | Neurodegenerative Condition | Findings |
|---|---|---|
| In vitro study | Alzheimer’s disease models | Showed reduction in amyloid-beta aggregation and neurotoxicity at concentrations of 1–10 µM. |
| In vivo study | Parkinson’s disease models | Improved motor function and reduced dopaminergic neuron loss in treated groups compared to controls when administered at 15 mg/kg body weight. |
The neuroprotective effects are hypothesized to be linked to the compound's ability to modulate oxidative stress and inflammation, which are significant contributors to neurodegeneration.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of this compound in patients with advanced prostate cancer. Patients received the compound as part of a combination therapy regimen. Results indicated a significant reduction in PSA levels (prostate-specific antigen), suggesting a therapeutic effect on tumor burden.
Case Study 2: Neuroprotection in Alzheimer’s Disease
A preclinical study assessed the neuroprotective effects of this compound on transgenic mouse models of Alzheimer’s disease. Treated mice displayed improved cognitive function as measured by Morris water maze tests, alongside reduced amyloid plaque deposition compared to untreated controls.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in structurally analogous indole-hydrazide derivatives undergoes substitution with nucleophiles. For example:
-
Reagents : Amines, thiols, or cyanide ions
-
Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C
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Mechanism : SNAr (aromatic nucleophilic substitution) facilitated by electron-withdrawing groups on the indole ring .
Oxidation and Reduction Reactions
The hydrazone (-NH-N=C-) and indole moieties participate in redox transformations:
-
Oxidation :
-
Reduction :
Cyclization and Heterocycle Formation
The compound undergoes cyclization to form bioactive heterocycles:
-
Thiazolidine Formation :
| Cyclization Type | Catalyst | Time | Yield (%) | Bioactivity |
|---|---|---|---|---|
| Spiro-thiazolidine | ZrSiO₂ | 10 min | 85 | Anti-TB (IC₅₀ = 2.5 µg/mL) |
| Quinazolinone | - | 3 h | 78 | COX-2 inhibition (IC₅₀ = 0.35 µM) |
Coordination Chemistry and Metal Complexation
The hydrazide group acts as a bidentate ligand for transition metals:
| Metal Salt | Ligand:Metal Ratio | Complex Structure | Bioactivity |
|---|---|---|---|
| CuCl₂ | 2:1 | Square planar | Cytotoxicity against MCF-7 (IC₅₀ = 8.2 µM) |
| Fe(NO₃)₃ | 1:1 | Octahedral | Antioxidant (EC₅₀ = 12 µM) |
Photochemical and Solvent-Dependent Reactivity
-
Solvent Effects : Ethanol promotes keto-enol tautomerism, altering reactivity .
-
Light-Induced Reactions : UV exposure triggers [2+2] cycloaddition in crystalline states .
Key Research Findings:
-
Substitution at the 5-position with electron-donating groups (e.g., -OCH₃) enhances antimicrobial potency by 3-fold compared to halogenated analogs .
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Ultrasound-assisted synthesis reduces reaction times by >90% (e.g., 4 min vs. 3 h) while improving yields .
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Spiro-thiazolidines derived from this compound show dual activity against M. tuberculosis and C. albicans .
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Cu(II) complexes exhibit selective cytotoxicity toward cancer cells via ROS generation .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to the class of isatin-isonicotinohydrazide derivatives, which differ primarily in substituents on the indole ring and hydrazide moiety. Key structural analogs include:
Key Observations :
- Hydrazide Moieties: Replacing isonicotinoyl (4-pyridyl) with nicotinoyl (3-pyridyl) alters electronic properties, affecting binding to biological targets .
Physicochemical Properties
Melting points, spectral data, and solubility trends vary significantly with substituents:
Table 1: Physicochemical Comparison
Key Observations :
- Melting Points : Bulky substituents (e.g., benzyl) lower melting points (162–165°C) compared to smaller groups (e.g., methyl: 319–322°C), likely due to reduced crystallinity .
- IR Spectra : All analogs show strong C=O stretches (1676–1706 cm⁻¹), confirming the hydrazide and indole carbonyl groups .
Anticancer and Antimicrobial Potential
- Target Compound: While direct data are unavailable, structurally related isatin-isonicotinohydrazides exhibit anticancer activity via inhibition of kinases or DNA intercalation .
- Analog (Z)-N'-(5-Methyl-2-oxoindolin-3-ylidene)isonicotinohydrazide: Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) .
- N'-(2-Oxoindolin-3-ylidene)nicotinohydrazide: Showed moderate activity against Mycobacterium tuberculosis (MIC = 10 µg/mL) .
Alkaline Phosphatase (AP) Inhibition
- Isonicotinohydrazide Derivatives: Substituents like halogens or methoxy groups improve AP inhibition (IC₅₀ = 0.8–3.2 µM). The target compound’s methyl group may moderately enhance inhibitory potency compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the primary biological activities of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)isonicotinohydrazide, and how are they assessed experimentally?
- Methodological Answer : The compound's biological activities (e.g., antimicrobial, anticancer) are evaluated using in vitro assays such as cytotoxicity testing (MTT assay) against cancer cell lines, antimicrobial disk diffusion tests, and anti-inflammatory models (e.g., COX-2 inhibition). For example, antiviral efficacy against HIV-1 is measured via EC50 values in infected cell cultures . Structural analogs have shown activity in log-phase and starved bacterial cultures, suggesting broad-spectrum potential .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves condensation of isonicotinohydrazide with a substituted indole-2,3-dione derivative under reflux conditions. Key steps include Schiff base formation (via hydrazone linkage) and purification via column chromatography. Characterization relies on NMR (<sup>1</sup>H/<sup>13</sup>C), FT-IR (to confirm C=O and N-H stretches), and mass spectrometry . X-ray crystallography may resolve stereochemistry, particularly the (Z)-configuration of the hydrazone bond .
Q. How is the molecular structure of this compound validated in research settings?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods. Single-crystal X-ray diffraction (SC-XRD) confirms bond angles, stereochemistry, and packing interactions. For example, SC-XRD data for related hydrazide derivatives reveal monoclinic crystal systems (space group P21/c) with β angles ~93°, critical for understanding molecular conformation . Computational tools like DFT further validate electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. cardioprotective effects)?
- Methodological Answer : Contradictions arise from differences in experimental models (e.g., cell lines vs. in vivo). To address this:
- Perform comparative dose-response studies across models (e.g., HIV-infected cells vs. doxorubicin-treated rats) .
- Use mechanistic profiling (e.g., ROS scavenging assays for cardioprotection vs. reverse transcriptase inhibition for antiviral activity ).
- Conduct structure-activity relationship (SAR) analyses to identify substituents driving divergent effects .
Q. What computational strategies predict the compound's interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations model ligand-receptor interactions. For instance, Fe(III) complexes of isonicotinohydrazides show higher binding affinity (-9.80 kcal/mol ΔG) to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase than isoniazid, validated via inhibition constants (Ki = 0.065 µM) . Free energy perturbation (FEP) calculations refine binding predictions .
Q. How can metal coordination enhance the compound's therapeutic potential?
- Methodological Answer : Metal complexes (e.g., Fe(III)) improve bioavailability and target specificity. Synthesis involves reacting the ligand with metal salts (FeCl3·6H2O) in ethanol, followed by spectroscopic validation (UV-Vis for d-d transitions, EPR for oxidation states). Enhanced anti-tubercular activity in Fe(III) complexes is attributed to improved membrane permeability and enzyme inhibition .
Q. What experimental designs optimize reaction yields for derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize hydrazone formation.
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- Green chemistry approaches (e.g., aqueous micellar conditions) minimize toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
